molecular formula C17H16N6O B2782066 1-(2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-[3,3'-bipyrazol]-1-yl)ethanone CAS No. 1172417-02-5

1-(2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-[3,3'-bipyrazol]-1-yl)ethanone

Cat. No.: B2782066
CAS No.: 1172417-02-5
M. Wt: 320.356
InChI Key: UQQBPVWTRLWTLT-UHFFFAOYSA-N
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Description

1-(2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-[3,3'-bipyrazol]-1-yl)ethanone is a useful research compound. Its molecular formula is C17H16N6O and its molecular weight is 320.356. The purity is usually 95%.
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Biological Activity

1-(2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-[3,3'-bipyrazol]-1-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, including antiviral, anticancer, and other pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The compound features a quinoxaline moiety linked to a bipyrazole structure, which is known to enhance biological activity through various mechanisms. The specific structural components include:

  • Quinoxaline : A bicyclic compound with notable biological properties.
  • Bipyrazole : Contributes to the compound's interaction with biological targets.

Antiviral Activity

Recent studies have highlighted the potential of quinoxaline derivatives, including those similar to this compound, as antiviral agents. For instance:

  • A systematic review indicated that certain quinoxaline derivatives exhibited significant inhibitory effects against viruses such as Epstein-Barr virus (EBV) and Hepatitis B virus (HBV) without cytotoxicity at effective concentrations .
  • Compounds with disubstituted alkyl groups showed enhanced activity due to hydrophobic interactions with viral receptors .

Anticancer Activity

The anticancer potential of quinoxaline derivatives has been extensively studied. Key findings include:

  • Cell Line Studies : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives were tested against MCF-7 breast cancer cells and showed significant inhibition of cell proliferation .
CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-712.5Induction of apoptosis via Bax activation
Compound BB16-F1010.0Inhibition of FGFR1 kinase activity

The mechanisms underlying the biological activities of this class of compounds are multifaceted:

  • Inhibition of Kinases : Certain analogs have been shown to inhibit fibroblast growth factor receptor 1 (FGFR1), which is crucial in tumor growth and metastasis .
  • Induction of Apoptosis : The activation of pro-apoptotic pathways has been observed in studies involving MCF-7 cells, indicating that these compounds can trigger programmed cell death in cancerous cells .

Structure–Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the efficacy of quinoxaline derivatives:

  • Substituents on the quinoxaline ring significantly affect biological activity. For instance, introducing methyl or benzyl groups at specific positions enhances inhibitory effects on target proteins .
Substituent PositionEffect on Activity
C1Increased FGFR1 inhibition
C2Variable effects depending on size and electronegativity

Case Study 1: Antiviral Efficacy

In a study published in Pharmacology, a series of quinoxaline derivatives were synthesized and evaluated for their antiviral properties against HBV. The most potent compounds exhibited IC50 values below 30 µM with minimal cytotoxicity .

Case Study 2: Anticancer Potential

A recent investigation into the anticancer properties of quinoxaline derivatives revealed that several compounds led to significant apoptosis in MCF-7 cells. The study utilized flow cytometry to analyze cell cycle distribution and found that treatment with these compounds induced a notable increase in pre-G1 phase cells indicative of apoptosis .

Properties

IUPAC Name

1-[5-(2-methylpyrazol-3-yl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O/c1-11(24)23-17(10-15(21-23)16-5-6-20-22(16)2)12-3-4-13-14(9-12)19-8-7-18-13/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQBPVWTRLWTLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=NN2C)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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